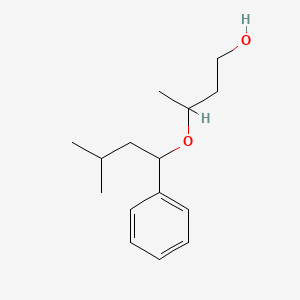![molecular formula C7H10ClIO3 B12604160 Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate CAS No. 647033-13-4](/img/structure/B12604160.png)
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is an organic compound with a complex structure that includes chlorine, iodine, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate typically involves the reaction of 3-chloro-2-iodobut-2-en-1-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect biological pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- Methyl [(3-chloro-2-bromobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-fluorobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-iodoprop-2-en-1-yl)oxy]acetate
Uniqueness
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct reactivity and biological activity compared to similar compounds with different halogens.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
647033-13-4 |
|---|---|
分子式 |
C7H10ClIO3 |
分子量 |
304.51 g/mol |
IUPAC名 |
methyl 2-(3-chloro-2-iodobut-2-enoxy)acetate |
InChI |
InChI=1S/C7H10ClIO3/c1-5(8)6(9)3-12-4-7(10)11-2/h3-4H2,1-2H3 |
InChIキー |
AZGWWEWQNFUZIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(COCC(=O)OC)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


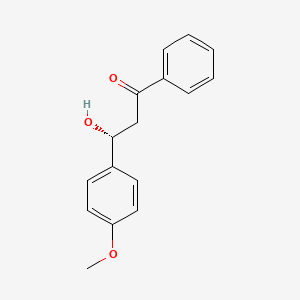
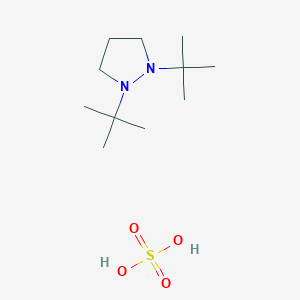
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
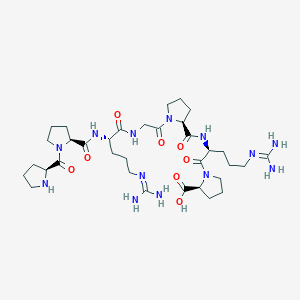

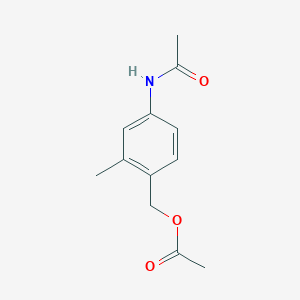
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
